N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-1-(2-methoxyethyl)-1H-indole-3-carboxamide
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Overview
Description
N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-1-(2-methoxyethyl)-1H-indole-3-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a cyclopenta[d][1,3]thiazole ring fused with an indole moiety, making it a subject of study in medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-1-(2-methoxyethyl)-1H-indole-3-carboxamide typically involves multi-step organic reactions. One common approach is the multi-component reaction involving ketones, aldehydes, ammonium salts, and elemental sulfur under metal-free conditions . This method allows for the formation of polysubstituted thiazoles with moderate to good yields.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the synthesis process. specific industrial methods for this compound are not widely documented.
Chemical Reactions Analysis
Types of Reactions
N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-1-(2-methoxyethyl)-1H-indole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogenating agents, nucleophiles, electrophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-1-(2-methoxyethyl)-1H-indole-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-cancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in cancer treatment.
Mechanism of Action
The mechanism of action of N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-1-(2-methoxyethyl)-1H-indole-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to regulate cell cycle and apoptosis by activating p53 via mitochondrial-dependent pathways . This regulation involves altering the balance of key mitochondrial proteins such as Bcl-2 and Bax, leading to apoptosis through the expression of caspases.
Comparison with Similar Compounds
Similar Compounds
- 6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine
- N-(pyrimidin-2-yl)benzo[d]thiazol-2-amine
Uniqueness
N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-1-(2-methoxyethyl)-1H-indole-3-carboxamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to induce G2/M cell cycle arrest and activate p53 distinguishes it from other similar compounds .
Properties
Molecular Formula |
C18H19N3O2S |
---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-1-(2-methoxyethyl)indole-3-carboxamide |
InChI |
InChI=1S/C18H19N3O2S/c1-23-10-9-21-11-13(12-5-2-3-7-15(12)21)17(22)20-18-19-14-6-4-8-16(14)24-18/h2-3,5,7,11H,4,6,8-10H2,1H3,(H,19,20,22) |
InChI Key |
AHAZWKLGUHYULU-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1C=C(C2=CC=CC=C21)C(=O)NC3=NC4=C(S3)CCC4 |
Origin of Product |
United States |
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